molecular formula C36H71NO B12642700 N-Oleylstearamide CAS No. 41562-24-7

N-Oleylstearamide

Cat. No.: B12642700
CAS No.: 41562-24-7
M. Wt: 534.0 g/mol
InChI Key: PECBPCUKEFYARY-ZPHPHTNESA-N
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Description

N-Oleylstearamide is a specialty fatty acid amide that serves as a high-performance functional additive in material science and industrial chemistry research. Its primary research value lies in its exceptional lubricating and anti-adhesion properties. Researchers utilize this compound and similar fatty amides as slip and anti-blocking agents in the development of various polymer compositions, including polyetherimide, to significantly reduce the adhesion of materials to surfaces . This makes it a critical component in investigative studies for creating non-stick coatings and release films. Furthermore, its lubricating efficacy is leveraged in metallurgy research, where fatty amides are studied as components in composite lubricants for powder compaction processes . The compound's mechanism of action is attributed to its molecular structure, which allows it to migrate to the surface of a host material, forming a thin, continuous layer that minimizes friction and prevents other materials from adhering . This combination of properties provides significant research value for developing advanced materials with improved processing characteristics and end-use performance in high-temperature applications. This product is intended for laboratory research and is strictly For Research Use Only.

Properties

CAS No.

41562-24-7

Molecular Formula

C36H71NO

Molecular Weight

534.0 g/mol

IUPAC Name

N-[(Z)-octadec-9-enyl]octadecanamide

InChI

InChI=1S/C36H71NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-35H2,1-2H3,(H,37,38)/b19-17-

InChI Key

PECBPCUKEFYARY-ZPHPHTNESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Oleylstearamide

Established and Emerging Synthesis Pathways for N-Oleylstearamide

The synthesis of this compound, a fatty amide derived from stearic acid and oleylamine (B85491), can be achieved through several established and emerging chemical pathways. The most common methods involve the direct condensation of the carboxylic acid and the amine or a two-step process involving the activation of the carboxylic acid.

A primary and straightforward route is the direct thermal amidation of stearic acid with oleylamine. This reaction typically requires high temperatures to drive the dehydration process, removing a molecule of water to form the amide bond. While direct, this method can necessitate harsh conditions, which may not be suitable for sensitive functional groups.

A more reactive pathway involves the conversion of stearic acid into a more electrophilic derivative, most commonly an acyl chloride . Stearic acid is first reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form stearoyl chloride. This highly reactive intermediate is then reacted with oleylamine, often at lower temperatures than direct amidation, to yield this compound. researchgate.netacademie-sciences.fr This two-step process generally results in high yields due to the enhanced reactivity of the acyl chloride. mdpi.com

Emerging synthesis methods focus on improving efficiency and sustainability. One such approach is the use of microwave-assisted synthesis , which can significantly reduce reaction times for the amidation of carboxylic acids and amines. google.com This technique provides rapid, localized heating, often leading to higher yields and cleaner reactions compared to conventional heating.

Reaction Mechanisms and Conditions for this compound Formation

The formation of the amide bond in this compound proceeds via a nucleophilic acyl substitution mechanism. In the direct amidation pathway, the nitrogen atom of oleylamine acts as a nucleophile, attacking the carbonyl carbon of stearic acid. This forms a tetrahedral intermediate. The hydroxyl group of the carboxylic acid is a poor leaving group, so it is protonated under acidic conditions or at high temperatures to form a better leaving group, water. The elimination of water from the tetrahedral intermediate results in the formation of the stable amide bond.

The reaction conditions for direct amidation typically involve heating the reactants, often without a solvent, at temperatures ranging from 150°C to over 200°C. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product side.

In the acyl chloride pathway, the mechanism is more facile. The chloride ion is an excellent leaving group. Oleylamine attacks the highly electrophilic carbonyl carbon of stearoyl chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, readily forming the amide. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct.

Catalytic Approaches in this compound Synthesis

Various catalytic systems have been developed to facilitate the synthesis of fatty amides like this compound, aiming to lower the required reaction temperatures and improve yields. These can be broadly categorized into chemical and biological catalysts.

Chemical catalysts include both homogeneous and heterogeneous systems. Lewis acids such as tetra-n-butyl titanate and butyl tin chloride di-hydroxy have been employed to increase the reaction rate between fatty acids and ammonia (B1221849) sources like urea. researchgate.netscielo.br Heterogeneous catalysts, such as zeolites and solid metal oxides like calcium oxide (CaO), are attractive due to their ease of separation from the reaction mixture and potential for recyclability. nih.gov These catalysts can promote amidation under less severe conditions than non-catalytic thermal methods.

Biocatalysis , utilizing enzymes, represents a significant advancement, particularly from a green chemistry perspective. Lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), are highly effective in catalyzing the amidation of fatty acids. nih.gov These enzymatic reactions can be performed under much milder conditions, often in solvent-free systems, and exhibit high selectivity, minimizing byproduct formation. nih.govinteresjournals.orginnovationnewsnetwork.commdpi.com Lipase-catalyzed synthesis has been successfully applied to produce various fatty amides from fatty acids or their esters and amines. mdpi.comgoogle.comnih.govnih.gov

Interactive Table: Comparison of Catalytic Methods for Fatty Amide Synthesis

Catalyst Type Specific Example(s) Typical Conditions Advantages Disadvantages
Heterogeneous Zeolites, Calcium Oxide (CaO) High temperature (e.g., 180°C), with or without solvent. nih.gov Recyclable, easy to separate from product. nih.gov Can require high temperatures and pressures.
Lewis Acids Tetra-n-butyl titanate, Butyl tin chloride di-hydroxy Microwave irradiation or conventional heating. researchgate.net Increases reaction rate, high yields. researchgate.net Catalyst may be difficult to remove, potential metal contamination.
Enzymatic (Lipase) Candida antarctica lipase B (Novozym 435), Candida rugosa lipase Mild temperatures (e.g., 40-90°C), often solvent-free. mdpi.comgoogle.comnih.gov High selectivity, mild conditions, environmentally benign. nih.govnih.gov Enzymes can be costly and have limited stability at very high temperatures. acs.org

Derivatization and Analogue Synthesis of this compound

Structural Modifications and Functionalization Strategies for this compound

The structure of this compound offers several sites for chemical modification to alter its physical and chemical properties. The most apparent site for functionalization is the carbon-carbon double bond within the oleyl group. This double bond can undergo a variety of classic alkene reactions:

Hydrogenation: Catalytic hydrogenation can saturate the double bond, converting the oleyl moiety into another stearyl group, thus producing N-Stearylstearamide.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) can convert the double bond into an epoxide ring, a versatile functional group for further reactions.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond would yield a dihalogenated derivative.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the double bond, yielding shorter-chain carboxylic acid and aldehyde fragments.

The amide group itself is relatively stable, but the N-H proton can be deprotonated with a strong base, allowing for alkylation on the nitrogen atom. Furthermore, derivatization techniques are often employed not to create new bulk materials, but to make the molecule more suitable for analysis, for instance, by gas chromatography (GC). Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group, increasing the molecule's volatility and thermal stability for GC analysis. gcms.cz

Synthesis of this compound Analogues and Related Fatty Amides

The general synthetic pathways for this compound can be readily adapted to produce a wide range of structural analogues by varying the starting fatty acid and amine components. This modularity allows for the creation of a diverse family of fatty amides with tailored properties.

For example, by keeping oleylamine as the amine component, different saturated or unsaturated fatty acids can be used in place of stearic acid. Reacting oleic acid with oleylamine would produce N-Oleyl-oleamide. Similarly, using shorter-chain saturated fatty acids like palmitic acid or lauric acid would yield N-Oleylpalmitamide and N-Oleylauramide, respectively.

Conversely, the stearic acid component can be retained while the amine is varied. The reaction of stearic acid with other fatty amines, such as stearylamine, would result in N-Stearylstearamide. The use of alkanolamines, like monoethanolamine, leads to the formation of N-hydroxyethyl stearamide. nih.gov The synthesis of a variety of fatty alkanolamides has been demonstrated using fatty acids of different chain lengths and degrees of saturation (e.g., decanoic, palmitic, oleic, linoleic acids) with alkanolamines. acs.org

Interactive Table: Examples of this compound Analogues and Related Fatty Amides

Fatty Acid Component Amine Component Resulting Amide Analogue
Stearic Acid Stearylamine N-Stearylstearamide
Oleic Acid Oleylamine N-Oleyl-oleamide
Palmitic Acid Oleylamine N-Oleylpalmitamide
Lauric Acid Monoethanolamine N-(2-hydroxyethyl)lauramide
Stearic Acid Monoethanolamine N-(2-hydroxyethyl)stearamide nih.gov
Linseed Oil Fatty Acids Piperazine Piperazine-modified fatty amide tandfonline.com

Green Chemistry Principles in this compound Synthesis Research

The synthesis of fatty amides, including this compound, is an area where the principles of green chemistry are being actively applied to develop more sustainable and environmentally benign processes. nih.govcore.ac.uk

A key principle of green chemistry is waste prevention . Traditional amide synthesis often involves stoichiometric reagents and generates significant waste. Catalytic methods, especially those using highly efficient and recyclable heterogeneous catalysts or biocatalysts, are preferred as they minimize waste. acs.org

The use of biocatalysts , such as lipases, is a cornerstone of green fatty amide synthesis. interesjournals.orginnovationnewsnetwork.commdpi.com Enzymes operate under mild conditions (lower temperature and pressure), reducing energy consumption. They are highly specific, which minimizes the formation of byproducts and simplifies purification. Furthermore, they are derived from renewable resources and are biodegradable. innovationnewsnetwork.comnih.gov

Another important green strategy is the use of safer solvents or the elimination of solvents altogether. Many fatty amide syntheses can be performed in solvent-free systems , where one of the liquid reactants (e.g., the fatty acid) also serves as the reaction medium. researchgate.netnih.govgoogle.com This approach avoids the use of volatile organic compounds (VOCs), which have environmental and health concerns, and leads to a much more volume-efficient process. nih.gov

Sustainable Synthetic Routes for this compound

The development of sustainable synthetic routes for this compound is a key focus in green chemistry, aiming to reduce the environmental footprint of its production. nih.gov Traditional methods for amide synthesis often involve high temperatures, hazardous solvents, and produce significant waste. In contrast, sustainable approaches prioritize the use of renewable feedstocks, environmentally benign catalysts, and energy-efficient processes. mdpi.com

One of the most promising sustainable methods for producing this compound is through enzymatic catalysis. researchgate.net This approach utilizes lipases to catalyze the amidation reaction between oleic acid and stearylamine. Enzymatic synthesis offers several advantages, including high selectivity, mild reaction conditions (often at or near room temperature), and the use of biodegradable catalysts. researchgate.netnih.gov The process can be carried out in solvent-free systems or in green solvents, further minimizing environmental impact. academie-sciences.fr Research has demonstrated the high efficiency of immobilized lipases, which can be recovered and reused for multiple reaction cycles, enhancing the economic viability of the process. researchgate.net

Another sustainable avenue involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture, simplifying product purification and reducing waste. mdpi.com Catalytic routes often exhibit higher atom economy compared to traditional stoichiometric methods. chemistry-teaching-resources.com For instance, the direct amidation of oleic acid with stearylamine using a suitable catalyst can proceed with high conversion rates and yields, generating water as the only byproduct.

The use of renewable starting materials is fundamental to the sustainability of this compound production. Both oleic acid, a monounsaturated fatty acid, and stearylamine can be derived from natural fats and oils. atamankimya.comnih.gov This reliance on bio-based feedstocks reduces the dependence on fossil fuels and contributes to a more circular economy. nih.govmdpi.com

Atom Economy and Environmental Impact Considerations in this compound Production

The concept of atom economy, developed by Barry Trost, is a critical metric for evaluating the "greenness" of a chemical synthesis. wikipedia.orgskpharmteco.com It measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired final product. libretexts.org An ideal reaction has an atom economy of 100%, meaning all reactant atoms are found in the product, with no byproducts. chemistry-teaching-resources.comlibretexts.org

The traditional synthesis of amides can have a poor atom economy, often generating significant amounts of waste. libretexts.org However, the direct amidation of oleic acid with stearylamine to form this compound is an example of a reaction with a high theoretical atom economy, as the primary byproduct is water.

Table 1: Theoretical Atom Economy for the Synthesis of this compound

ReactantMolecular Weight ( g/mol )ProductMolecular Weight ( g/mol )ByproductMolecular Weight ( g/mol )Atom Economy (%)
Oleic Acid (C₁₈H₃₄O₂)282.47This compound (C₃₆H₇₁NO)534.96Water (H₂O)18.0296.73
Stearylamine (C₁₈H₃₉N)269.51

Note: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

The environmental impact of this compound production extends beyond atom economy to include factors such as energy consumption, solvent use, and the nature of any waste generated. tunley-environmental.com The use of fossil fuels for energy contributes to greenhouse gas emissions. tunley-environmental.com Solvents can account for a significant portion of the mass in a chemical process and contribute heavily to its life cycle environmental impacts. acs.org

The production of the raw materials, oleic acid and stearylamine, which are often derived from agricultural sources, also has an environmental footprint. The cultivation of crops for fatty acids can involve the use of nitrogen fertilizers. caryinstitute.org Inefficient use of these fertilizers can lead to the release of nitrous oxide, a potent greenhouse gas, and can cause water pollution through nitrate (B79036) runoff. caryinstitute.orgectltd.com.au This can lead to eutrophication of aquatic ecosystems, resulting in "dead zones" where aquatic life cannot survive. caryinstitute.orgectltd.com.audefeder.es

Therefore, a holistic assessment of the environmental impact of this compound production must consider the entire life cycle, from the sourcing of raw materials to the final synthesis and purification steps. nih.gov The adoption of green chemistry principles, such as the use of renewable resources, catalytic reactions, and minimizing waste, is crucial for mitigating these environmental impacts. acs.orgepa.gov

Table 2: Comparison of Synthetic Methodologies for this compound

MethodologyAdvantagesDisadvantagesKey Research Findings
Enzymatic Synthesis High selectivity, mild reaction conditions, biodegradable catalyst, can be solvent-free. researchgate.netacademie-sciences.frresearchgate.netCan be slower than conventional methods, enzyme cost and stability can be a factor.Immobilized lipases show high reusability and efficiency. researchgate.net
Heterogeneous Catalysis Easy catalyst separation, potential for high atom economy and reusability. mdpi.comchemistry-teaching-resources.comCatalyst deactivation can occur, may require higher temperatures than enzymatic methods.Various solid acid and metal-based catalysts have been explored for amidation.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, improved yields. scielo.org.mxPotential for localized overheating, specialized equipment required.Can significantly accelerate the amidation of fatty acids. scielo.org.mx
Sonochemical Synthesis Enhanced reaction rates through acoustic cavitation. researchgate.netSpecialized equipment needed, scalability can be a challenge.Demonstrates potential for efficient synthesis at ambient conditions. researchgate.net

Advanced Characterization and Analytical Techniques for N Oleylstearamide

Spectroscopic Analysis of N-Oleylstearamide

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules like this compound. pnas.org By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecule's carbon-hydrogen framework. sciex.com

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each proton. libretexts.org For instance, protons adjacent to the amide nitrogen and the double bond will appear at characteristic downfield positions due to deshielding effects. libretexts.org Spin-spin coupling between neighboring, non-equivalent protons leads to the splitting of signals into multiplets (e.g., doublets, triplets), which reveals the connectivity of the atoms. specificpolymers.com

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbonyl carbon of the amide group and the sp²-hybridized carbons of the C=C double bond are particularly diagnostic.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Structural Assignment
Amide~5.3-5.5 (t)~173-NH-C=O
Alkene~5.3-5.4 (m)~129-130-CH=CH-
Methylene (B1212753) (α to C=O)~2.2 (t)~37-CH₂-C=O
Methylene (α to NH)~3.2 (q)~40-CH₂-NH-
Methylene (allylic)~2.0 (m)~27-CH₂-CH=CH-
Methylene (chain)~1.2-1.3 (br s)~22-32-(CH₂)n-
Terminal Methyl~0.9 (t)~14-CH₃

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. carlroth.commnstate.edupitt.eduepfl.ch The exact values can vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy in this compound Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that identifies the functional groups within a molecule by measuring its absorption of infrared radiation. researchgate.net The resulting FTIR spectrum is a unique molecular "fingerprint." azooptics.com For this compound, key absorption bands confirm the presence of its defining amide linkage and long aliphatic chains.

The most prominent peaks in the FTIR spectrum of this compound include the N-H stretching vibration, the C=O stretching of the amide (Amide I band), and the N-H bending coupled with C-N stretching (Amide II band). Additionally, the spectrum will be rich in signals from the C-H stretching and bending vibrations of the numerous methylene (CH₂) and terminal methyl (CH₃) groups. The presence of the olefinic C=C bond from the oleyl moiety gives rise to a characteristic C=C stretching vibration. azooptics.comnih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300 (broad)N-H StretchAmide
~3005=C-H StretchAlkene
2921, 2853C-H Asymmetric & Symmetric StretchAlkane (CH₂, CH₃)
~1640C=O Stretch (Amide I)Amide
~1550N-H Bend (Amide II)Amide
~1465C-H Bend (Scissoring)Alkane (CH₂)

Note: These are typical wavenumber ranges. epfl.chresearchgate.netnih.gov The exact position and intensity of peaks can be influenced by the sample's physical state and intermolecular interactions like hydrogen bonding.

Other Advanced Spectroscopic Methods for this compound

Beyond NMR and FTIR, Raman spectroscopy offers a complementary vibrational spectroscopy technique for characterizing this compound. Raman spectroscopy is particularly sensitive to non-polar bonds, making it an excellent tool for probing the C=C double bond and the long carbon backbone of the fatty acid chains. mdpi.com Key Raman bands for fatty acids and amides include the C=C stretch (around 1655 cm⁻¹), CH₂ twisting and scissoring modes (around 1445 cm⁻¹ and 1303 cm⁻¹), and the Amide I band (around 1656 cm⁻¹). mdpi.comresearchgate.netrsc.org The technique can provide detailed information on chain conformation and unsaturation. pnas.org

Chromatographic and Mass Spectrometric Approaches for this compound

Chromatographic methods are essential for separating this compound from complex mixtures, while mass spectrometry provides precise information on its molecular weight and elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. rsc.org This makes it ideal for identifying and quantifying this compound in complex matrices, such as polymer formulations or biological samples. sciex.com

For this compound, a reversed-phase LC method would typically be employed, followed by detection using MS. The molecule would first be ionized, commonly using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are "soft" ionization methods that keep the molecule intact. pitt.edu The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula.

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. In this technique, the molecular ion of this compound is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides structural information that can be used to definitively identify the compound. nih.govnih.gov

Table 3: Expected LC-MS Parameters for this compound Analysis

Parameter Typical Setting/Value Purpose
LC Column C18 or other hydrophobic stationary phaseSeparation based on hydrophobicity
Mobile Phase Gradient of water and an organic solvent (e.g., acetonitrile, methanol)Elution of the analyte from the column
Ionization Mode ESI or APCI (Positive Ion Mode)Generation of gas-phase ions
Mass Analyzer Quadrupole, Time-of-Flight (TOF), OrbitrapSeparation of ions by m/z
Expected Ion [M+H]⁺ m/z ~534.5Detection of the protonated molecular ion

Note: M represents the this compound molecule. The exact m/z value depends on the isotopic composition.

High-Performance Liquid Chromatography (HPLC) Methods for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. nih.gov It is widely used for the quality control of products containing this compound. An HPLC method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net

For the analysis of a non-polar molecule like this compound, reversed-phase HPLC is the most common approach. polymersolutions.com In this mode, the stationary phase (e.g., a C18-bonded silica) is non-polar, and the mobile phase is a more polar solvent mixture. This compound is retained on the column and then eluted by gradually increasing the proportion of a less polar organic solvent in the mobile phase (gradient elution). azooptics.com

Detection is often achieved using a UV detector, although this compound lacks a strong chromophore beyond its amide group, limiting sensitivity. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often more suitable for quantifying compounds like fatty acid amides that have poor UV absorbance. nih.gov

Other Chromatographic Separation Techniques for this compound

While gas chromatography (GC) and high-performance liquid chromatography (HPLC) are primary methods for the analysis of fatty acid amides, other chromatographic techniques offer alternative or complementary separation capabilities for this compound and related compounds.

Thin-Layer Chromatography (TLC): TLC is a planar chromatographic technique that can be effectively used for the rapid separation and qualitative analysis of lipids, including fatty acid amides. researchgate.net It is often employed to monitor the progress of synthesis reactions, such as the conversion of triglycerides to fatty acid amides, ensuring the reaction has gone to completion. taylorandfrancis.combiorxiv.org For the analysis of this compound, a typical TLC system would involve a silica (B1680970) gel plate as the stationary phase and a non-polar solvent system as the mobile phase. A rapid unidimensional TLC method using two sequential solvent systems of different polarities has been shown to achieve excellent separation of fatty amides from other neutral lipids like fatty acids, triglycerides, and cholesterol. researchgate.net Visualization of the separated spots can be achieved by staining with reagents like phosphomolybdic acid or iodine vapor.

Supercritical Fluid Chromatography (SFC): SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov This technique is particularly well-suited for the analysis of thermally labile and non-volatile compounds like long-chain fatty acid amides. wiley.com SFC offers advantages over HPLC, including faster analysis times and reduced organic solvent consumption. nih.gov In the context of analyzing additives in polymers, online supercritical fluid extraction (SFE) coupled with SFC (SFE-SFC) provides a streamlined workflow that minimizes sample handling and potential contamination. nih.gov For instance, SFC has been successfully applied to the determination of oleamide (B13806) and erucamide (B86657) in polyethylene (B3416737) films. rsc.org An SFC method for this compound would likely use a packed column, similar to those in HPLC, with a mobile phase of supercritical CO2, possibly with a small percentage of a polar modifier like methanol (B129727) to optimize the separation. nih.gov

Advanced Microscopy and Imaging Techniques for this compound-Containing Systems

Advanced microscopy techniques are indispensable for visualizing the morphology, distribution, and surface effects of this compound when it is incorporated into various material systems, such as polymers. acs.org Since this compound functions primarily as a surface-active agent (e.g., slip or anti-blocking agent), understanding its behavior at the material's surface and interface is critical. pathwel.co.kr Techniques like atomic force microscopy (AFM) and electron microscopy provide nanoscale resolution to characterize these properties. acs.orgtechpedia.in

Atomic Force Microscopy (AFM) for this compound Surface Characterization

Atomic Force Microscopy (AFM) is a powerful surface analysis technique capable of generating high-resolution, three-dimensional images of a material's surface topography at the nanoscale. measurlabs.comnanoscientific.org It does not require the sample to be conductive and can operate in various environments. sepscience.com AFM is particularly valuable for characterizing polymer films containing fatty acid amide additives like this compound, which are known to migrate to the surface and form a lubricating layer. pathwel.co.krresearchgate.net

The working principle of AFM involves scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. acs.org The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured by a laser beam reflected onto a photodiode. nanoscientific.org This allows for the precise mapping of surface features. sepscience.com

For a polymer system containing this compound, AFM can be used to:

Visualize Surface Morphology: Image the distribution and structure of the amide on the polymer surface, revealing whether it forms a uniform film, crystalline domains, or discrete islands. pathwel.co.krresearchgate.net

Quantify Surface Roughness: Provide quantitative data on the surface texture, which is crucial for understanding friction and blocking phenomena. researchgate.net

Measure Nanomechanical Properties: Assess local properties like adhesion, stiffness, and friction, which are directly influenced by the presence of the surface-active amide. azonano.commdpi.com

Studies on similar fatty acid amides like oleamide have used AFM to visualize their surface distribution on polyethylene and to correlate surface morphology with functional properties like the coefficient of friction. techpedia.inresearchgate.net The same principles are directly applicable to the study of this compound.

Table 1: Surface Roughness Parameters Measurable by AFM This interactive table summarizes key surface roughness parameters that can be quantified from AFM topographic images.

ParameterSymbolDescriptionRelevance for this compound Systems
Roughness Average RaThe arithmetic average of the absolute values of the surface height deviations measured from the mean plane. researchgate.netProvides a general measure of surface texture. A lower Ra may indicate a smoother, more uniform amide layer.
Root Mean Square (RMS) Roughness RqThe root mean square average of the height deviations taken from the mean image data plane. researchgate.netMore sensitive to large peaks and valleys than Ra. Useful for detecting irregularities in the amide surface coverage.
Maximum Peak Height RpThe height of the highest peak in the analyzed area relative to the mean plane.Indicates the maximum height of amide agglomerates or crystalline structures on the surface.
Maximum Valley Depth RvThe depth of the deepest valley in the analyzed area relative to the mean plane.Can reveal areas of poor amide coverage or voids in the surface layer.
Total Height of the Profile RtThe vertical distance between the highest peak and the lowest valley.Describes the overall vertical range of the surface topography.

Application of Microscopic Techniques in this compound Material Integration

The integration of this compound into materials, particularly polymers, relies on its ability to migrate to the surface and self-assemble into a functional layer. pathwel.co.kr Advanced microscopic techniques are crucial for understanding this process and its consequences on the material's bulk and surface properties. acs.org

Scanning Electron Microscopy (SEM): SEM provides high-magnification images of a sample's surface by scanning it with a focused beam of electrons. acs.org While it generally has lower resolution than AFM for topographical features, SEM is highly effective for:

Identifying the presence of additive blooms or surface defects.

When equipped with Energy Dispersive X-ray Spectroscopy (EDX), providing elemental analysis to confirm the chemical nature of surface features.

In the context of this compound, SEM can be used to study the fracture surfaces of polymer blends to assess the amide's influence on bulk morphology and dispersion, which can impact mechanical properties.

Confocal Laser Scanning Microscopy (CLSM): CLSM is an optical imaging technique that provides higher resolution and the ability to create 3D reconstructions from optical sections compared to traditional light microscopy. rsc.org If this compound or a component it is blended with can be fluorescently labeled, CLSM can be used to visualize its distribution within the bulk of a transparent or translucent material, such as a polymer film. This would provide valuable information on the migration process from the bulk to the surface.

Transmission Electron Microscopy (TEM): For nanocomposite systems where this compound might be used to modify the surface of nanofillers, TEM can provide ultra-high-resolution images of the filler dispersion within the polymer matrix. acs.org It allows for the direct visualization of how the amide affects the interfacial region between the filler and the polymer, which is critical for the mechanical and barrier properties of the composite. acs.org

Method Validation and Quality Assurance in this compound Analysis

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. nih.govugr.es For the quantitative analysis of this compound, whether in a raw material or a finished product, a validated method is essential to ensure the quality, reliability, and consistency of the results. nih.govnih.gov Quality assurance programs in analytical laboratories rely on the use of such validated methods. nih.gov The validation process involves evaluating several key performance characteristics, typically following guidelines from regulatory bodies like the International Council for Harmonisation (ICH). sepscience.comdiva-portal.org

A typical validation for an HPLC or GC method to quantify this compound would involve assessing the parameters outlined in the table below.

Table 2: Key Parameters for the Validation of an Analytical Method for this compound This interactive table details the essential validation characteristics for a quantitative analytical method.

Validation ParameterDescriptionTypical Acceptance Criteria (Example for HPLC/GC)
Specificity / Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govPeak purity analysis (e.g., using a diode-array detector) should pass. No interfering peaks at the retention time of this compound in blank and placebo chromatograms.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.govCorrelation coefficient (R²) ≥ 0.99. The y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. usf.eduTypically 80% to 120% of the target concentration.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. nih.gov It is often assessed by spike recovery studies. researchgate.netMean recovery of 98.0% to 102.0% at three different concentration levels (e.g., 80%, 100%, 120%).
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is evaluated at two levels: Repeatability and Intermediate Precision.Repeatability (Intra-assay): Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations by the same analyst on the same day. Intermediate Precision (Inter-assay): RSD ≤ 3.0% for analyses conducted on different days, by different analysts, or on different equipment. diva-portal.org
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. frontiersin.orgTypically determined based on a signal-to-noise ratio of 3:1. frontiersin.org
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. frontiersin.orgTypically determined based on a signal-to-noise ratio of 10:1. nih.gov
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). nih.govThe results should remain within the defined acceptance criteria for precision and accuracy when method parameters are slightly varied.

Computational and Theoretical Investigations of N Oleylstearamide

Quantum Chemical Calculations for N-Oleylstearamide

Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecular system. These methods provide detailed information about the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It simplifies the complex many-electron problem by using the electron density, a function of only three spatial coordinates, as the central variable, rather than the much more complex multi-electron wavefunction. wikipedia.orgresearchgate.net This approach makes it computationally feasible to study large molecules like this compound. researchgate.net

A DFT study of this compound would focus on calculating its ground-state electronic structure. This would provide a detailed map of the electron density distribution across the molecule, highlighting areas of high and low electron concentration. A key output of such a study is the molecular electrostatic potential (MEP) map. The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge. orientjchem.org Red areas, signifying negative potential, are typically associated with lone pairs on electronegative atoms (like the oxygen and nitrogen of the amide group) and are indicative of sites susceptible to electrophilic attack. orientjchem.org Blue areas represent positive potential, usually around hydrogen atoms, and indicate sites prone to nucleophilic attack. orientjchem.org

For this compound, DFT calculations would likely show a high negative potential around the carbonyl oxygen and a lesser negative potential around the nitrogen atom of the amide linkage. The long hydrocarbon chains (oleyl and stearyl groups) would exhibit a largely neutral (green) potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and predicting the molecule's reactivity. rsc.org

Illustrative Data: Calculated Electronic Properties for this compound

The following table presents theoretical data that would be expected from a DFT calculation on this compound. These values are representative for a molecule of this class.

PropertyRepresentative Calculated ValueSignificance
Total Energy -1840.5 HartreeThe total electronic energy of the molecule in its optimized geometry.
Dipole Moment 4.9 DebyeIndicates the overall polarity of the molecule, primarily arising from the amide group. rsc.org
Molecular Electrostatic Potential (MEP) Minimum -0.065 a.u.Located on the carbonyl oxygen, indicating the most likely site for electrophilic attack.
Molecular Electrostatic Potential (MEP) Maximum +0.045 a.u.Located on the amide hydrogen, indicating a site for nucleophilic interaction/hydrogen bonding.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comaps.org The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, defining the molecule's nucleophilicity. pku.edu.cn The LUMO is the lowest energy orbital that is empty and can act as an electron acceptor, defining the molecule's electrophilicity. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. peerj.com

For this compound, an FMO analysis would reveal that the HOMO is likely localized around the amide group, specifically involving the lone pair electrons of the nitrogen and oxygen atoms, and the pi-system of the C=C double bond in the oleyl chain. This indicates these are the most probable sites for oxidation or reaction with electrophiles. The LUMO would likely be centered on the antibonding π* orbital of the carbonyl group (C=O), making the carbonyl carbon the most probable site for nucleophilic attack. ethz.ch

Illustrative Data: Frontier Molecular Orbital Properties for this compound

This table provides representative energy values for the frontier orbitals of this compound, as would be determined by quantum chemical calculations.

OrbitalRepresentative Energy (eV)Description and Implication for Reactivity
HOMO -6.2 eVHighest Occupied Molecular Orbital. Its energy indicates the ability to donate electrons. Likely localized on the amide group and C=C bond.
LUMO +1.5 eVLowest Unoccupied Molecular Orbital. Its energy indicates the ability to accept electrons. Likely localized on the carbonyl group.
HOMO-LUMO Gap (ΔE) 7.7 eVEnergy difference between HOMO and LUMO. A relatively large gap suggests high kinetic stability for the molecule.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals from a quantum calculation into localized one-center (lone pair) and two-center (bond) orbitals that align with the classic Lewis structure concept. nih.govuni-muenchen.de This method allows for a quantitative analysis of bonding, hybridization, and intramolecular interactions like hyperconjugation. uni-muenchen.deresearchgate.net

An NBO analysis of this compound would provide detailed information on the nature of its chemical bonds. For example, it would describe the σ(C-N) and π(C=O) bonds of the amide group, including their polarization and the hybrid orbitals that form them. researchgate.net A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. wisc.edu These interactions represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule. wisc.edu

In this compound, a significant donor-acceptor interaction would be the delocalization of the nitrogen's lone pair (LP) into the antibonding π* orbital of the adjacent carbonyl group (LP(N) → π*(C=O)). This interaction is characteristic of amides, explains the partial double-bond character of the C-N bond, and is responsible for the planarity of the amide group.

Illustrative Data: NBO Donor-Acceptor Interactions for the Amide Group in this compound

The following table shows representative results from an NBO analysis, focusing on the key stabilizing delocalization interaction within the amide functional group.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Implication
LP (1) N π* (C=O) 60.5Strong delocalization of the nitrogen lone pair into the carbonyl antibonding orbital. Confirms resonance stabilization and partial double-bond character of the C-N bond.
LP (1) O σ* (N-C) 5.2Weaker delocalization from an oxygen lone pair to the C-N antibonding orbital, contributing to the overall electronic structure.
σ (C-H) σ* (C-C) 2.5Typical hyperconjugation interaction from a C-H bond in the alkyl chain to an adjacent C-C antibonding orbital, contributing to overall molecular stability.

Frontier Molecular Orbital (FMO) Analysis of this compound

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level, yielding information on conformations, dynamics, and thermodynamics. nih.govmdpi.com

MD simulations of this compound could be used to study its behavior in various environments. For instance, a simulation could model the molecule in a bulk, solid-state phase to understand its crystal packing, intermolecular interactions (e.g., van der Waals forces and hydrogen bonds between amide groups), and mechanical properties. Alternatively, simulating this compound at an interface, such as an oil-water or polymer-air interface, could reveal its orientation and conformational changes, which is relevant to its applications as a slip or anti-blocking agent. The long, flexible alkyl chains would be shown to adopt various conformations, and the simulation could track properties like the end-to-end distance or radius of gyration to characterize the molecule's shape and flexibility. mdpi.com

Illustrative Data: Potential Parameters for an MD Simulation of this compound

MD simulations rely on force fields, which define the potential energy of the system. This table lists typical components of a force field that would be applied to this compound.

Interaction TypeForce Field TermDescription
Bond Stretching E_bond = k_b(r - r₀)²A harmonic potential that describes the energy required to stretch or compress a covalent bond from its equilibrium length (r₀).
Angle Bending E_angle = k_θ(θ - θ₀)²A harmonic potential that describes the energy required to bend the angle between three bonded atoms from its equilibrium value (θ₀).
Torsional (Dihedral) E_dihedral = V_n[1 + cos(nφ - δ)]A periodic potential that describes the energy barrier for rotation around a central bond, crucial for the conformation of the alkyl chains.
Non-Bonded (van der Waals) E_vdw = 4ε[(σ/r)¹² - (σ/r)⁶]The Lennard-Jones potential, modeling short-range repulsion and long-range attraction between atoms.
Non-Bonded (Electrostatic) E_coulomb = (qᵢqⱼ) / (4πε₀rᵢⱼ)Coulomb's law, which models the electrostatic interaction between atomic partial charges (q).

Predictive Modeling for this compound Behavior

The integration of artificial intelligence (AI) and machine learning (ML) into computational chemistry is revolutionizing how molecular properties and synthetic pathways are predicted. peerj.comcyu.fr These data-driven approaches can learn from vast chemical datasets to identify patterns and make predictions that accelerate discovery. chemrxiv.org

For this compound, the most prominent disconnection point is the amide bond. An AI model would readily identify this and suggest the most common reaction for its formation: the acylation of stearylamine with oleoyl (B10858665) chloride, or the direct amidation of oleic acid with stearylamine, often facilitated by a coupling agent. The AI could further break down the precursors, oleic acid and stearylamine, into even simpler starting materials. The system can also rank different potential pathways based on factors like reaction yield, cost of starting materials, and step-count, providing a powerful tool for synthetic planning. nih.gov

StepTarget/IntermediateDisconnection TypeProposed PrecursorsReaction Type
1 This compoundC-N (Amide)Oleic Acid + StearylamineAmidation
2a Oleic AcidC-C (Hypothetical)Smaller fatty acid precursorsChain elongation/olefination
2b StearylamineC-N (Amine)Stearyl alcohol or Stearyl halideAmination/Reduction

Computational Materials Science Approaches for this compound Applications

Computational materials science is a field that utilizes the power of computer simulations and modeling to predict and understand the behavior of materials at various scales. youtube.comtu-freiberg.de This predictive capability accelerates the discovery and design of new materials with specific, desirable properties, reducing the time and expense of traditional trial-and-error experimentation. youtube.com For industrial chemicals like this compound, which is often used as a polymer additive, computational methods provide invaluable insights into its function and interaction with host materials. Key computational techniques applied in this context include Molecular Dynamics (MD) simulations and Density Functional Theory (DFT). elsevier.comosti.gov

Molecular Dynamics (MD) Simulations: MD is a powerful computer simulation method for analyzing the physical movements of atoms and molecules. researchgate.netresearchgate.net By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that reveal how a material's structure and properties evolve over time. researchgate.netlibretexts.org In the context of this compound's application as a polymer additive, MD simulations can model its diffusion within a polymer matrix, its influence on the polymer's rheological properties, and its tendency to migrate to the surface, which is crucial for its role as a slip or anti-block agent. osti.gov These simulations provide an atomic-level view of the conformational changes and fluctuations of both the this compound and the surrounding polymer chains. researchgate.net

Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgresearchgate.net Unlike MD, which uses classical mechanics, DFT is based on quantum mechanics and provides detailed information about electron distribution. wikipedia.orgwikipedia.org This allows for the calculation of various properties, such as adsorption energies and electronic interactions. For this compound, DFT can be employed to study its interaction with surfaces or other molecules with high accuracy. For instance, studies on similar fatty acid amides have used DFT to determine adsorption geometries and energies on mineral surfaces, which is relevant for applications where interfacial interactions are critical. researchgate.net DFT calculations can also elucidate the electronic properties that govern the intermolecular forces between the amide and its environment. aps.org

The table below summarizes the primary computational materials science approaches and their specific applications relevant to understanding this compound.

Computational Method Primary Function Relevant Applications for this compound
Molecular Dynamics (MD) Simulates the physical motion of atoms and molecules over time. researchgate.netresearchgate.net- Predicting diffusion coefficients within a polymer matrix.- Modeling the effect on polymer rheology and processing. osti.gov- Simulating migration to surfaces (blooming).- Understanding conformational flexibility.
Density Functional Theory (DFT) Calculates the electronic structure of atoms, molecules, and solids. wikipedia.orgresearchgate.net- Determining adsorption energies on various substrates. researchgate.net- Analyzing intermolecular interaction forces.- Predicting electronic properties like charge distribution. researchgate.net

Multiscale Computational Approaches Relevant to this compound

Many phenomena relevant to the application of this compound, such as its role in polymer processing or its long-term stability, occur over length and time scales that are too large for purely atomistic or quantum mechanical simulations. acs.orgnih.gov Multiscale modeling addresses this challenge by systematically linking different levels of simulation, each optimized for a specific scale. mpie.defrontiersin.org This integrated approach allows for the creation of predictive models that capture both the fine-grained molecular details and the emergent macroscopic behavior. researchgate.net

A common strategy in multiscale modeling is a "bottom-up" approach, where information from highly detailed simulations at a lower scale is used to parameterize less detailed, but more computationally efficient, models at a higher scale. acs.org For a molecule like this compound, this involves a hierarchy of methods.

Quantum Mechanics (QM): At the most fundamental level, quantum mechanical methods like Density Functional Theory (DFT) are used to calculate the electronic structure and derive accurate force field parameters (e.g., partial charges, bond energies) for the molecule. wikipedia.orgebsco.comusp.br These calculations provide a foundational understanding of the molecule's intrinsic properties.

Atomistic Molecular Dynamics (MD): The parameters derived from QM are then used in classical, all-atom MD simulations. researchgate.net These simulations treat every atom as an individual particle and are suitable for studying phenomena on the nanometer and nanosecond scales, such as local diffusion, molecular conformations, and interactions with a small patch of a polymer matrix. researchgate.net

Coarse-Graining (CG): To access longer time and larger length scales relevant to polymer processing and material properties, coarse-grained models are developed. acs.orgbiorxiv.org In CG simulations, groups of atoms are lumped together into single "beads" or interaction sites. nih.gov This simplification reduces the number of degrees of freedom, allowing for simulations that can span micrometers and milliseconds. biorxiv.org The interaction potentials between these beads are carefully parameterized to reproduce properties calculated from more detailed atomistic MD simulations or from experimental data. researchgate.netosti.govbiorxiv.org For fatty acid amides, CG models have been successfully developed to study processes like self-assembly and interaction with other lipids. osti.govbiorxiv.org

This multiscale framework provides a powerful toolkit for understanding the complex behaviors of this compound from the quantum level up to its functional performance in real-world applications.

The table below illustrates the hierarchy of methods in a multiscale approach relevant to this compound.

Modeling Scale Computational Method Typical Time/Length Scale Information Gained for this compound
Quantum Density Functional Theory (DFT)Angstroms / PicosecondsElectronic structure, partial charges, bond parameters for force fields. wikipedia.org
Atomistic All-Atom Molecular Dynamics (MD)Nanometers / NanosecondsLocal diffusion, intermolecular interactions, detailed molecular conformation. researchgate.net
Mesoscale Coarse-Grained (CG) MDMicrometers / MillisecondsLarge-scale diffusion, self-assembly, phase behavior, polymer chain dynamics. acs.orgbiorxiv.org
Continuum Finite Element Method (FEM), Computational Fluid Dynamics (CFD)Millimeters+ / Seconds+Macroscopic material properties, behavior during processing (e.g., extrusion), additive distribution. youtube.comduke.edu

Research Applications of N Oleylstearamide in Materials Science and Engineering

N-Oleylstearamide as a Polymer Additive

The incorporation of this compound into polymer matrices has been a key area of research, leading to substantial improvements in the physical and mechanical properties of polymer-based products. Its primary roles include acting as a slip agent, a lubricant, and a component in composite materials.

Role as a Slip Agent in Polymer Films and Processing

In the manufacturing of polymer films, particularly those made from polyolefins like polyethylene (B3416737), controlling the coefficient of friction (COF) is crucial for efficient processing and handling. google.comampacet.com High friction can lead to issues such as film sticking, difficulties in winding film rolls, and problems in automated packaging operations. tuyap.online this compound is utilized as a slip agent to mitigate these challenges. google.comtuyap.online

When added to a polymer, this compound migrates to the surface of the film after extrusion, a process known as "blooming." ampacet.com This surface layer reduces the film's resistance to sliding over itself or other surfaces, thereby lowering the COF. ampacet.com The effectiveness of slip agents like this compound is measured by the reduction in COF, which is a ratio of the force required to slide one layer of film across another relative to the gravitational force exerted on it. ampacet.com

The rate of bloom is a critical factor; shorter-chain amides tend to migrate to the surface more rapidly. ampacet.com While a fast bloom rate might seem advantageous, a slower, more controlled migration is often preferred for applications like roll stock to prevent winding difficulties. ampacet.com The concentration of the slip agent is also important and is typically in the range of 0.01% to 1% by weight in polyethylene. google.com

Table 1: Comparison of Common Fatty Acid Amide Slip Agents

Fatty Acid AmideMelting Point (°C)Key Characteristics
Oleamide (B13806)66 - 72Quicker migration, suitable for applications needing a low COF in a short time. tuyap.online
Erucamide (B86657)79 - 85Lower COF than Oleamide, used in higher temperature applications due to lower volatility. tuyap.online
Stearamide98 - 104Often used with Oleamide or Erucamide for anti-blocking effects, especially when transparency is important. tuyap.online

Source: Compiled from various sources. tuyap.online

Lubricant Applications for Polymers and Metal Powders

This compound and similar amide waxes function as lubricants in polymer processing, reducing the shear forces of polymer melts. biesterfeld.com This not only helps to prevent pre-degradation of the polymer but also increases throughput. biesterfeld.com As an external lubricant, it can lower the adherence of the polymer melt to metal surfaces of processing equipment. biesterfeld.com

In the field of powder metallurgy, lubricants are essential for reducing die wall friction during the compaction of metal powders and facilitating the ejection of the compacted parts. qmp-powders.com While traditional lubricants like metallic stearates can lower the green strength (the strength of the part before sintering) of the components, polymeric lubricants are being explored to enhance this property. qmp-powders.com These polymeric lubricants can act as both a lubricant and a binder, which helps to reduce segregation and dusting of the powder mixes. qmp-powders.com

Integration into Polymer Matrix Composites Research

Polymer matrix composites (PMCs) are materials where a polymer is reinforced with fibers or particles to enhance its properties. Research in this area is extensive, covering various aspects from the influence of fiber length on mechanical properties to the development of flame-retardant composites. researchgate.netmdpi.com The integration of additives like this compound can influence the processing and final properties of these composites. For instance, in fiber-reinforced composites, lubricants can aid in the dispersion of the reinforcing fibers within the polymer matrix and reduce wear on processing equipment. The choice of matrix material, which can be a thermoplastic or a thermoset, is critical and depends on the desired application and processing method. mdpi.com

This compound in Advanced Packaging Materials

The unique properties of this compound make it a candidate for research in advanced packaging materials, particularly in specialized areas like battery packaging and the functionalization of packaging films.

Application in Battery Packaging Materials Research

The demand for lithium-ion batteries is rapidly increasing, driven by the growth of the electric vehicle market. irena.org The materials used in battery construction, from the electrodes to the packaging, are critical to performance and safety. researchgate.netnrel.gov Research in this area includes the development of new materials and the optimization of existing ones. While specific research directly naming this compound in battery packaging is not prominent in the provided results, its properties as a lubricant and processing aid for polymers are relevant to the manufacturing of polymer components used in battery packs. The packaging of battery cells often involves polymer films and casings where slip and lubricating properties are beneficial during manufacturing.

Functionalization of Packaging Films with this compound

Functionalization of packaging films involves modifying their surfaces to impart specific properties. This compound, as a slip agent, inherently functionalizes the surface of polymer films by creating a low-friction layer. ampacet.com This is particularly important for high-speed automated packaging lines where smooth film movement is essential. google.com Beyond just reducing friction, research has explored using slip agents to protect sensitive surfaces. For example, a paper or polymer film containing a slip agent can be pressed against a glass sheet, transferring a thin layer of the agent that protects the glass from scratches during shipping and handling. google.com This concept of transferring a functional layer from a packaging material to the product itself highlights a sophisticated application of slip agents like this compound.

This compound in Surface Science and Interfacial Engineering Research

The performance and reliability of many materials are dictated by their surface properties and the phenomena occurring at their interfaces. wiley-vch.de Interfacial engineering, which involves the modification of these surfaces and interfaces, is a key strategy for developing advanced functional materials. acs.org this compound is utilized in this field primarily as a surface-modifying additive in polymers.

This compound is recognized as an effective slip agent and lubricant, particularly in polymer applications. brighton-science.comdataphysics-instruments.com When incorporated into a polymer matrix, such as polyethylene, during processing, the this compound molecules are initially dispersed within the bulk material. dataphysics-instruments.com However, due to their limited solubility in the polymer and their inherent mobility, these amide molecules migrate to the surface over time. brighton-science.comresearchgate.net This migration process, known as "blooming," results in the formation of a thin, solid lubricating layer on the polymer's exterior. researchgate.netblue-scientific.com

This surface layer, composed of self-assembled this compound molecules, fundamentally alters the surface properties of the polymer. The primary effect is a significant reduction in the coefficient of friction, which imparts "slip" to the material. d-nb.info This is highly desirable in applications like plastic films for automatic packaging equipment, where high friction can cause processing difficulties. dataphysics-instruments.com The amide-rich surface prevents thin film sheets from sticking to one another (blocking) and reduces friction against metal surfaces. dataphysics-instruments.commeasurlabs.com The mechanism behind this is the orientation of the fatty acid amide molecules at the surface, which exposes their slippery, non-polar hydrocarbon chains. measurlabs.com This modification enhances scratch and mar resistance by creating a surface that is more difficult to scuff or damage. researchgate.net

The effectiveness of this compound as a slip agent has been quantified in research. For instance, a patent demonstrated that incorporating even small amounts of this compound into polyethylene significantly improves its slip characteristics, as measured by the angle of slip. dataphysics-instruments.com

Table 1: Effect of this compound on the Slip Properties of Polyethylene Film

AdditiveConcentration (wt. %)Slip Angle (degrees)
Control (None)0> 30
This compound0.0527

This table was generated based on data from a patent which tested the slip properties of polyethylene film after the additive was incorporated and the film was aged for at least 24 hours. dataphysics-instruments.com The slip angle is the angle at which one film surface begins to slide against another under specified conditions; a lower angle indicates better slip.

The study of such systems involves characterizing the interfacial tension, which is the force that exists at the boundary between two phases, such as the polymer solid and the surrounding air, or between two immiscible liquids. dataphysics-instruments.comnih.gov A lower interfacial tension generally correlates with improved wetting and mixing. dataphysics-instruments.com Fatty acid amides, as surface-active agents, are known to reduce this tension.

Several methods are employed to investigate these interfacial properties:

Tensiometry : This technique directly measures surface and interfacial tension. measurlabs.comdataphysics-instruments.com Methods like the Wilhelmy plate or Du Noüy ring involve measuring the force required to pull a probe through an interface. dataphysics-instruments.com The pendant drop method, an optical technique, analyzes the shape of a liquid droplet to calculate tension. nih.gov

Contact Angle Measurement : The contact angle of a liquid droplet on a solid surface provides a measure of wettability and can be used to calculate the surface free energy of the solid. dataphysics-instruments.commdpi.com A lower contact angle on a polymer film treated with this compound would indicate a change in surface energy and an increase in hydrophobicity due to the hydrocarbon chains of the amide.

Atomic Force Microscopy (AFM) : AFM can be used to visualize the surface of the polymer at the nanoscale, revealing the morphology of the bloomed additive layer, such as the formation of crystalline structures or amorphous films. blue-scientific.com

While these methods are standard for characterizing interfacial phenomena, specific published studies quantifying the interfacial tension or surface energy changes directly imparted by this compound are not widely available. However, the observable effects, such as reduced friction and anti-blocking, provide clear evidence of its function as an interfacial modifier. dataphysics-instruments.commeasurlabs.com

Modification of Surface Properties with this compound

Research on this compound in Nanomaterials and Nanotechnology

The principles of surface modification and self-assembly that make this compound useful at the macroscale are also being explored in the context of nanotechnology, which deals with materials and structures on the 1-100 nanometer scale. sigmaaldrich.comaip.org

Polymer nanocomposites are materials in which nanofillers (e.g., nanoclays, carbon nanotubes, graphene) are dispersed within a polymer matrix to achieve significantly enhanced properties at very low filler concentrations. mdpi.comresearchgate.net A critical challenge in developing nanocomposites is ensuring the proper dispersion of the nanofillers. researchgate.netdiva-portal.org Inorganic nanofillers are often hydrophilic, making them incompatible with hydrophobic polymer matrices, which leads to agglomeration and poor performance. diva-portal.orgresearchgate.net

Given its molecular structure, featuring long oleyl and stearyl chains, this compound is a strong candidate for the surface modification of nanofillers. brighton-science.com Its long, non-polar chains could render inorganic nanoparticles hydrophobic, promoting their dispersion in non-polar polymers like polyethylene or polypropylene. The amide group could potentially form hydrogen bonds or other interactions with hydroxyl groups on the surface of nanoclays or metal oxide nanoparticles. researchgate.net While direct research reports detailing the use of this compound for this specific application are limited, the established principles of nanocomposite science suggest its potential utility in this area. researchgate.netdiva-portal.org

Table 2: Potential Role of this compound in Nanocomposite Systems

Nanofiller TypePotential Interaction with this compoundExpected Outcome in Polymer Matrix
Nanoclay (e.g., Montmorillonite) Amide group interacts with surface hydroxyls; hydrocarbon chains extend outwards. researchgate.netsigmaaldrich.comReduced agglomeration, improved dispersion, enhanced mechanical and barrier properties. mdpi.com
Metal Oxide (e.g., TiO₂, Fe₃O₄) Amide or carbonyl oxygen coordinates with metal sites on the nanoparticle surface. d-nb.infoImproved compatibility with the polymer matrix, better dispersion, enhanced thermal or magnetic properties. d-nb.info
Graphene Oxide Hydrophobic interactions with the graphene sheet; hydrogen bonding between the amide and oxygen-containing functional groups on GO. researchgate.netExfoliation of graphene layers, prevention of restacking, improved mechanical and electrical conductivity. researchgate.net

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions such as hydrogen bonding, hydrophobic effects, and van der Waals forces. rsc.orgeuropa.eu Amphiphilic molecules, which possess both hydrophilic (water-loving) and hydrophobic (water-fearing) parts, are prime candidates for self-assembly. mdpi.comnih.gov

This compound is an amphiphilic molecule, with its polar amide group acting as a hydrophilic head and its two long hydrocarbon chains (oleyl and stearyl) acting as hydrophobic tails. brighton-science.com This structure enables it to participate in self-assembly processes to form nanoscale structures:

2D Surface Layers: As discussed previously, the blooming of this compound to a polymer surface is a form of two-dimensional self-assembly, creating an ordered molecular layer that modifies the surface properties. wiley-vch.deresearchgate.net

Micelles and Vesicles: In solution, amphiphilic molecules can self-assemble into spherical structures called micelles, with their hydrophobic tails shielded from the solvent in the core and their hydrophilic heads forming the outer shell. mdpi.comnih.govresearchgate.net At higher concentrations or with different molecular geometries, they can form bilayer vesicles, which are hollow spheres enclosing a volume of solvent. acs.orgnih.gov While specific studies on micelle formation by this compound are not prevalent, the behavior is well-documented for other fatty acids and fatty amides. mdpi.comnih.gov Such self-assembled nanostructures have significant potential in applications like drug delivery. acs.org

Hierarchical Structures: The self-assembly process can be guided to create more complex, hierarchical structures. libretexts.orgnih.gov For instance, the interaction of this compound with other components in a system could direct the formation of nanofibers, nanoribbons, or other ordered assemblies, a foundational principle in bottom-up nanotechnology. mdpi.com

The ability of this compound to self-assemble into ordered structures at interfaces and potentially in solution makes it a molecule of interest for the future design of functional nanomaterials and nanostructured surfaces.

Mechanistic Studies and Biological Interactions of N Oleylstearamide Excluding Clinical Applications

In Vitro Studies on N-Oleylstearamide Interactions

Cellular and Subcellular Level Investigations of this compound

There are currently no publicly available scientific studies that have investigated the effects of this compound at the cellular or subcellular level. Research that would typically involve exposing cell cultures to the compound to observe changes in cell morphology, proliferation, or viability has not been published. Similarly, there is no data on the subcellular localization of this compound, which would indicate where in the cell the compound might exert its effects.

Enzyme or Protein Interaction Studies with this compound

Specific studies detailing the interaction of this compound with enzymes or proteins are not found in the current body of scientific literature. Methods such as co-immunoprecipitation, pull-down assays, or crosslinking studies have not been reported for this compound. thermofisher.com Consequently, there are no data to populate a table of protein binding partners or to describe the nature of any such interactions.

Role of this compound in Model Biological Systems (pre-clinical, non-human, non-toxicological focus)

Studies in Prokaryotic or Eukaryotic Cell Cultures involving this compound

The scientific literature lacks reports on studies conducted in either prokaryotic or eukaryotic cell cultures to investigate the biological role of this compound. byjus.com Such studies are fundamental to understanding the basic biological activity of a compound. libretexts.orglibretexts.org

Investigations in Defined Biocompatible Model Systems

There are no available studies that have utilized defined biocompatible model systems to investigate the biological effects of this compound.

Mechanistic Insights into this compound's Biological-Related Effects

Given the absence of primary research on the biological interactions of this compound, it is not possible to provide any mechanistic insights into its potential biological effects. The mechanism of action for any compound is elucidated through a combination of the types of studies mentioned above, all of which are currently unavailable for this compound.

Future Directions and Research Gaps for N Oleylstearamide

Emerging Research Frontiers for N-Oleylstearamide

The scientific investigation of this compound is branching into several promising new research domains. mdpi.comresearchgate.net Researchers are increasingly focusing on its potential within complex biological frameworks and its utility in state-of-the-art materials. mdpi.com Significant emerging frontiers include its prospective functions in neurobiology, its capacity as a bioactive lipid in metabolic control, and its application in innovative drug delivery systems. wikipedia.orgscispace.comnih.gov

In the field of neurobiology, the structural resemblance of this compound to endocannabinoids such as anandamide (B1667382) hints at potential, yet uncharacterized, neuromodulatory activities. nih.govscielo.br Initial research is exploring its interactions with cannabinoid receptors and other neural signaling pathways. nih.gov

Another key area of new research is the function of this compound in metabolic processes. scispace.comnih.gov Although its presence in various tissues is established, its precise roles in lipid metabolism, energy balance, and cellular signaling remain largely undefined. scispace.com Future investigations are anticipated to clarify its influence on metabolic disorders. nih.gov

Moreover, the amphiphilic characteristics of this compound position it as a viable candidate for creating novel drug delivery platforms, like liposomes or nanoparticles. wikipedia.orgnih.govmeddocsonline.org Its capacity for self-assembly and interaction with biological membranes could be leveraged to enhance the solubility and bioavailability of therapeutic compounds. wikipedia.orgnih.gov

Unexplored Synthesis and Derivatization Opportunities for this compound

The conventional synthesis of this compound entails the direct amidation of stearic acid with oleylamine (B85491), frequently requiring high temperatures and occasionally catalysts. sciencepg.com However, substantial opportunities exist for creating more efficient, sustainable, and selective synthetic routes. rsc.orgscielo.br

Untapped strategies include enzymatic synthesis, which could provide greater specificity and gentler reaction conditions, thereby lowering energy use and the formation of by-products. scielo.br Lipases, in particular, show promise as catalysts for this application. scielo.brscielo.br Green chemistry methods, such as microwave-assisted synthesis and the use of new, recyclable catalysts, also hold unexplored potential for refining the synthesis of this compound. sciencepg.comrsc.org

The derivatization of the this compound molecule is a field that remains largely uncharted. The double bond within the oleyl group and the secondary amide functional group present reactive locations for chemical alteration. mdpi.comcapes.gov.br Such derivatization could result in the development of new molecules with customized properties, including improved solubility, heightened biological activity, or the capacity to polymerize. For instance, modifying the double bond through epoxidation or hydrogenation could produce derivatives with distinct physical and chemical traits.

Table 1: Potential Derivatization and Synthesis Strategies for this compound
Potential StrategyTarget SitePotential Outcome
Enzymatic SynthesisAmide BondGreener process, higher purity. scielo.br
Microwave-Assisted SynthesisAmide BondFaster reaction times, reduced energy. sciencepg.com
Heterogeneous CatalysisAmide BondUse of recyclable catalysts, sustainable. rsc.org
EpoxidationOleyl Double BondIncreased polarity, new reactive site for further modification.
HydrogenationOleyl Double BondIncreased saturation, leading to a higher melting point and altered physical properties.

Advanced Computational Modeling Challenges for this compound Systems

The large and flexible structure of the this compound molecule poses considerable challenges for computational modeling. diva-portal.org Simulating its conformational dynamics, self-assembly, and interactions with biological membranes with accuracy demands advanced computational methods and substantial computing power. acs.orgacs.orgnih.gov

A primary difficulty is the creation of precise force fields capable of correctly representing the intramolecular and intermolecular forces of this compound. nih.govnih.gov The molecule's combination of saturated (stearoyl) and unsaturated (oleyl) chains, along with the polar amide group, necessitates a meticulously parameterized force field to accurately model its amphiphilic nature. nih.gov

Molecular dynamics (MD) simulations are a key tool for examining the behavior of this compound. diva-portal.org Nevertheless, the extended timescales required for processes like self-aggregation or crossing lipid bilayers render standard MD simulations computationally intensive. acs.org To explore these phenomena effectively, enhanced sampling techniques such as metadynamics or umbrella sampling are required.

Modeling the interactions of this compound with proteins, like enzymes or receptors, presents another hurdle. nih.govnih.govnih.gov Predicting binding modes and affinities necessitates precise docking and free energy calculation methods, which remain areas of ongoing development for large, flexible ligands such as this compound. nih.govnih.gov

Novel Applications in Materials Science Utilizing this compound

The distinct molecular architecture of this compound makes it an attractive material for diverse applications in materials science. researchgate.net Its long alkyl chains combined with a hydrogen-bonding amide group enable it to serve as a multifunctional additive in polymers and other materials. researchgate.net

An emerging application is its function as a slip and lubricating agent in polymer processing, where its migration to the polymer surface can lower the coefficient of friction, a valuable property in packaging. researchgate.net Research continues to focus on understanding and controlling this migration for peak performance.

This compound is also under investigation as a nucleating agent for crystalline polymers such as polypropylene. By offering sites for crystal formation, it can shape the morphology and, in turn, the mechanical and optical characteristics of the final product.

Furthermore, its capacity for self-assembly into organized structures is being explored for creating new gels and structured fluids. fiveable.meresearchgate.netmdpi.com These materials have potential uses in cosmetics, food products, and as rheology modifiers. Another area of interest is its potential use as a phase change material (PCM) for thermal energy storage, due to its ability to absorb and release heat during melting and solidification. thermtest.comhala-tec.comdergipark.org.trni.ac.rs

Table 2: Novel Material Science Applications for this compound
Application AreaFunction of this compoundPotential Benefit
Polymer FilmsSlip Agent, LubricantReduced friction, improved processing and handling. researchgate.net
Crystalline PolymersNucleating AgentControlled crystallinity, enhanced mechanical and optical properties.
Gels and EmulsionsGelling Agent, StructurantTailored rheology and texture for cosmetics and food products. mdpi.com
Thermal Energy StoragePhase Change Material (PCM)Latent heat storage for temperature regulation in buildings and electronics. thermtest.comdergipark.org.tr
NanomaterialsSelf-Assembling Building BlockFormation of functional nanostructures for drug delivery or sensors. nih.govresearchgate.net

Unanswered Questions in Mechanistic Understanding of this compound Interactions

Despite its use in various industrial contexts, a deep, mechanistic comprehension of how this compound interacts with its surroundings at the molecular level is often incomplete. Several fundamental questions persist.

The exact mechanism through which this compound acts as a slip agent remains a topic of active inquiry. While its migration to the polymer surface is established, the specific characteristics of the surface layer it forms and the molecular basis for its friction-reducing effects are not fully elucidated.

In biological systems, the specific molecular targets of this compound are largely unidentified. nih.gov Although structurally akin to endocannabinoids, its direct interactions with cannabinoid receptors and other proteins have not been conclusively demonstrated. nih.govfrontiersin.org Clarifying these interactions is vital for understanding its potential biological functions. frontiersin.orgnih.gov

Another unresolved issue is the nature of the self-assembled structures of this compound in various solvents and conditions. The balance of van der Waals forces, hydrogen bonding, and solvophobic effects that dictates its aggregation requires further study with advanced analytical methods. acs.orgfiveable.me

Finally, the connection between its molecular structure and its macroscopic properties, such as its lubricating or nucleating capabilities, needs more detailed investigation. A more profound mechanistic insight will facilitate the rational design of new fatty acid amides with superior performance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.